![molecular formula C12H12Cl2N2OS B1272060 (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol CAS No. 318234-28-5](/img/structure/B1272060.png)
(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol
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Overview
Description
5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol, also known as 5-chloro-3-methyl-1-methyl-1H-pyrazol-4-yl)methanol, is an important organic compound used in scientific research. This compound has been studied extensively due to its potential applications in biochemistry and physiology. It is a versatile compound that can be used in a variety of ways, such as in the synthesis of other compounds, as a catalyst in organic reactions, and as a drug target. In
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The specific chemical structure of this compound, with its chloro and sulfanyl groups, may interact with certain protein residues, making it useful for probing protein interactions and dynamics within cells .
Antiviral Agents
Research indicates that derivatives of this compound have been synthesized and tested for antiviral activity. The presence of the pyrazole ring and chlorophenyl group may contribute to its potential efficacy against viruses like the tobacco mosaic virus (TMV), showcasing its application in developing new antiviral drugs .
Agricultural Bioengineering
In the field of agricultural bioengineering, this compound’s derivatives could be explored for their herbicidal and fungicidal properties. The molecular framework of the compound provides a basis for creating new chemicals that can protect crops from various diseases and pests .
Organic Synthesis Intermediate
The compound serves as an intermediate in organic synthesis. Its reactive sites, such as the methanol group and the chlorophenyl ring, allow for further chemical modifications, leading to the creation of a wide array of specialized organic molecules for research and industrial applications .
Pharmacological Studies
Due to its structural similarity to various biologically active molecules, this compound can be used in pharmacological studies to design and synthesize new drugs, particularly those targeting enzymes like carbonic anhydrases which are crucial for physiological processes .
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets via the formation of covalent bonds, specifically through its sulfanyl group .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol’s action are currently unknown. The compound’s effects would be determined by its specific interactions with its biological targets .
properties
IUPAC Name |
[5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methylpyrazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2OS/c1-16-12(14)10(6-17)11(15-16)7-18-9-4-2-8(13)3-5-9/h2-5,17H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYVYHPKOMLDPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377145 |
Source
|
Record name | (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol | |
CAS RN |
318234-28-5 |
Source
|
Record name | 5-Chloro-3-[[(4-chlorophenyl)thio]methyl]-1-methyl-1H-pyrazole-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=318234-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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